molecular formula C11H17NO2S B13580064 tert-butylN-(3-ethylthiophen-2-yl)carbamate

tert-butylN-(3-ethylthiophen-2-yl)carbamate

Cat. No.: B13580064
M. Wt: 227.33 g/mol
InChI Key: ADQKWHUATAGXER-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-ethylthiophen-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 3-ethyl-substituted thiophene ring. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions, as well as its ease of removal under acidic conditions . The 3-ethylthiophen-2-yl moiety introduces a sulfur-containing aromatic heterocycle, which may enhance lipophilicity and influence electronic properties compared to non-aromatic or non-sulfur-containing analogs. This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting sulfur-driven interactions (e.g., enzyme inhibition or receptor modulation).

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

tert-butyl N-(3-ethylthiophen-2-yl)carbamate

InChI

InChI=1S/C11H17NO2S/c1-5-8-6-7-15-9(8)12-10(13)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)

InChI Key

ADQKWHUATAGXER-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-ethylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethylthiophene-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-ButylN-(3-ethylthiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-(3-ethylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .

Mechanism of Action

The mechanism of action of tert-butylN-(3-ethylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(3-ethylthiophen-2-yl)carbamate with structurally related carbamate derivatives, emphasizing substituent variations, CAS numbers, and inferred properties based on the evidence:

Compound Name Substituent/Backbone CAS Number Key Features Source
tert-Butyl N-(3-ethylthiophen-2-yl)carbamate 3-ethylthiophene Not provided Sulfur-containing aromatic ring; moderate lipophilicity Target Compound
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane with formyl group Not provided Rigid bicyclic structure; potential for covalent bonding via aldehyde
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl with hydroxyl group 225641-84-9 Increased polarity; hydrogen-bonding capability
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine with methyl group 1270019-92-5 Chiral center; enhanced steric hindrance
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Fluorinated piperidine 1268520-95-1 Electron-withdrawing fluorine; altered pKa
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate Thioxopropyl chain 77152-97-7 Thioamide functionality; chelation potential

Key Observations:

Backbone Diversity :

  • The target compound’s thiophene backbone contrasts with bicyclic (e.g., bicyclo[2.2.2]octane in ) or aliphatic (e.g., piperidine in ) systems in analogs. Thiophene’s aromaticity may confer greater metabolic stability compared to saturated backbones but could also increase planar rigidity, limiting conformational flexibility in target binding.

Thioamide groups (e.g., in ) enable metal coordination or redox activity, which is absent in the target compound.

Stereochemical Considerations :

  • Chiral centers in piperidine-based carbamates (e.g., ) necessitate enantioselective synthesis, whereas the target compound’s thiophene lacks stereogenicity, simplifying synthetic routes.

Applications in Drug Discovery :

  • Bicyclic carbamates () are prized for rigidifying pharmacophores, while fluorinated analogs () are common in CNS drugs due to blood-brain barrier penetration. The target’s thiophene moiety may suit kinase inhibitors or antiviral agents where aromatic stacking is critical.

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